N-benzyl-2-chloro-N-(4-chlorophenyl)acetamide
Description
Properties
CAS No. |
92435-84-2 |
|---|---|
Molecular Formula |
C15H13Cl2NO |
Molecular Weight |
294.2 g/mol |
IUPAC Name |
N-benzyl-2-chloro-N-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C15H13Cl2NO/c16-10-15(19)18(11-12-4-2-1-3-5-12)14-8-6-13(17)7-9-14/h1-9H,10-11H2 |
InChI Key |
RVWSXCONPAHIGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=C(C=C2)Cl)C(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathways for N-Benzyl-2-Chloro-N-(4-Chlorophenyl)acetamide
Nucleophilic Substitution and Amidation Reactions
The synthesis of chloroacetamide derivatives often begins with the reaction of chloroacetyl chloride with aromatic amines. For This compound , a two-step approach is typically employed:
- Formation of the 2-chloro-N-(4-chlorophenyl)acetamide intermediate via amidation of 4-chloroaniline with chloroacetyl chloride.
- Benzylation of the secondary amine using benzyl halides or benzyl alcohols under basic conditions.
In a representative procedure adapted from studies on analogous compounds, 4-chloroaniline (1 mmol) is dissolved in anhydrous dichloromethane and cooled to 0–5°C. Chloroacetyl chloride (1.2 mmol) is added dropwise under vigorous stirring, followed by the addition of triethylamine (1.5 mmol) to neutralize HCl byproducts. The reaction mixture is stirred at room temperature for 4–6 hours, yielding 2-chloro-N-(4-chlorophenyl)acetamide as a crystalline solid.
Benzylation is then performed by treating the intermediate with benzyl bromide (1.1 mmol) in the presence of potassium carbonate (2 mmol) in refluxing acetone for 8–12 hours. The crude product is purified via recrystallization from ethanol, achieving yields of 75–85%.
Table 1: Key Reaction Parameters for Intermediate Synthesis
| Parameter | Value/Range |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0°C (initial), 25°C (RT) |
| Molar Ratio (Aniline:ClAcCl) | 1:1.2 |
| Base | Triethylamine (1.5 eq) |
| Reaction Time | 4–6 hours |
| Yield | 80–89% |
Alternative Alkylation Strategies
Alternative routes employ Ullmann coupling or Mitsunobu reactions to introduce the benzyl group. For instance, Ullmann-type coupling of 2-chloro-N-(4-chlorophenyl)acetamide with benzyl bromide in the presence of copper(I) iodide and a diamine ligand (e.g., trans-cyclohexane-1,2-diamine) in dimethylformamide (DMF) at 110°C for 24 hours achieves moderate yields (60–70%). However, this method requires stringent anhydrous conditions and yields lower purity compared to conventional benzylation.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent critically impacts reaction efficiency. Polar aprotic solvents like acetone and DMF enhance nucleophilicity in benzylation steps, while dichloromethane minimizes side reactions during amidation. Elevated temperatures (reflux conditions) accelerate benzylation but risk decomposition of the chloroacetamide moiety. Optimal temperatures for benzylation range between 60°C (acetone) and 80°C (DMF).
Catalytic Systems
The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems (water/dichloromethane) improves benzylation yields by facilitating interfacial reactions. For example, adding 0.1 eq of TBAB reduces reaction time from 12 hours to 6 hours while maintaining yields above 80%.
Characterization and Analytical Data
Spectroscopic Identification
- ¹H NMR (500 MHz, DMSO-d₆): δ 4.21 (s, 2H, CH₂Cl), 6.76–7.34 (m, 9H, Ar-H), 10.23 (s, 1H, NH).
- ¹³C NMR : δ 43.42 (CH₂Cl), 117.68–153.68 (aromatic carbons), 164.76 (C=O).
- FT-IR : ν 1640 cm⁻¹ (C=O stretch), 3200 cm⁻¹ (N-H stretch).
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 304.19 g/mol |
| Melting Point | 168–170°C |
| Boiling Point | 368.8°C (760 mmHg) |
| Solubility | Ethanol, DMSO, DCM |
Challenges and Limitations
- Regioselectivity : Competing N- and O-alkylation during benzylation necessitates careful control of stoichiometry and reaction time.
- Purification : The product’s high lipophilicity complicates column chromatography, making recrystallization the preferred purification method.
- Moisture Sensitivity : Chloroacetyl chloride and benzyl bromide are moisture-sensitive, requiring anhydrous conditions throughout the synthesis.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-2-chloro-N-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Major Products:
Nucleophilic substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines and alcohols.
Scientific Research Applications
Chemistry: N-benzyl-2-chloro-N-(4-chlorophenyl)acetamide is used as an intermediate in the synthesis of various organic compounds.
Biology: In biological research, this compound is investigated for its potential antimicrobial and anticancer properties. Studies have shown that derivatives of this compound exhibit activity against certain bacterial strains and cancer cell lines .
Medicine: The compound and its derivatives are explored for their potential therapeutic applications. They are studied for their ability to inhibit specific enzymes or receptors involved in disease pathways, making them candidates for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, resins, and other materials with specific properties .
Mechanism of Action
The mechanism of action of N-benzyl-2-chloro-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting cellular processes. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and survival .
Comparison with Similar Compounds
Structural Analogues and Insecticidal Activity
Compound 2 [N-(4-Chlorophenyl)-2-((3-Cyano-4,6-Distyrylpyridin-2-yl)Thio)Acetamide] and Compound 3 [3-Amino-N-(4-Chlorophenyl)-4,6-Distyrylthieno[2,3-b]Pyridine-2-Carboxamide] (–5):
- Structural Differences: Compound 2 features an open-chain pyridine-thioacetamide with a cyano group. Compound 3 is cyclized into a thienopyridine-carboxamide, lacking the cyano substituent.
- Biological Activity: Compound 2 exhibits superior insecticidal activity against cowpea aphids (LC₅₀ = 0.28 µg/mL) compared to Compound 3 (LC₅₀ = 0.42 µg/mL) and the commercial insecticide acetamiprid (LC₅₀ = 0.34 µg/mL) . The cyano group and open-chain structure in Compound 2 are critical for enhanced bioactivity, likely due to improved binding to insect acetylcholine receptors .
N-Benzyl-2-Chloro-N-(4-Sulfamoylphenyl)Acetamide (3a) ():
- Synthesis : Synthesized via chloroacetyl chloride and benzylamine-sulfonamide intermediates in DMF with triethylamine.
- No direct bioactivity data are provided, but sulfonamide derivatives are often explored for antimicrobial applications.
Substituent Effects on Enzyme Inhibition
MAO-A/MAO-B and AChE/BChE Inhibitors ():
- N-[5-(Acetyloxy)-2-(4-Chlorophenyl)-4-Oxo-4,5-Dihydropyrazolo[1,5-a]Quinoxalin-7-yl]Acetamide: Exhibits potent MAO-A inhibition (IC₅₀ = 0.028 µM) with 50-fold selectivity over MAO-B. The 4-chlorophenyl moiety enhances hydrophobic interactions with enzyme active sites.
- Triazole-Benzothiazole Acetamides : Demonstrated dual inhibition of AChE and BChE, suggesting that heterocyclic appendages (e.g., triazole) improve binding affinity.
Comparison with Target Compound :
While the target compound lacks a heterocyclic system, its dual chloro-substitutions may similarly enhance interactions with enzymes or receptors through hydrophobic and electron-withdrawing effects.
Substituent-Driven Physicochemical Properties
2-Chloro-N-(4-Fluorobenzyl)Acetamide (–21):
- Structural Feature : Replaces the 4-chlorophenyl group with 4-fluorobenzyl .
- Impact : Fluorine’s electronegativity increases metabolic stability compared to chlorine, but reduces lipophilicity.
2-Chloro-N-(4-Cyanophenyl)Acetamide ():
- Key Substituent: Cyano group at the para position.
Data Tables
Table 1: Comparative Bioactivity of Selected Acetamides
Biological Activity
N-benzyl-2-chloro-N-(4-chlorophenyl)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural components:
- Molecular Formula : CHClN\O
- Molecular Weight : Approximately 287.72 g/mol
- Functional Groups : The compound features a benzyl group, a chloro substituent, and a 4-chlorophenyl group attached to an acetamide moiety.
This specific combination of substituents enhances its pharmacological properties, making it a candidate for various therapeutic applications.
Research indicates that this compound interacts with biological macromolecules, potentially affecting enzyme activity and receptor interactions. The compound may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This mechanism is crucial for its potential applications in anti-inflammatory and analgesic therapies.
Biological Activity
The biological activity of this compound has been investigated in several studies, revealing promising results:
- Anti-inflammatory Activity : Preliminary studies suggest that the compound exhibits significant anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation .
- Analgesic Properties : The compound has shown potential as an analgesic agent, providing pain relief through its interaction with pain pathways.
- Antimicrobial Effects : There are indications that this compound may possess antimicrobial properties. However, further research is necessary to elucidate its full pharmacological profile .
Comparative Analysis with Related Compounds
The unique structural features of this compound allow for comparisons with similar compounds. The following table highlights some related compounds and their biological activities:
| Compound Name | Molecular Formula | Biological Activity | Unique Features |
|---|---|---|---|
| N-benzyl-2-chloro-N-(3-fluorophenyl)acetamide | CHClF | Moderate antimicrobial activity | Different fluorine position |
| 2-Chloro-N-(4-fluorophenyl)acetamide | CHClF | Lower anti-inflammatory effects | Lacks benzyl group |
| N-benzyl-2-fluoro-N-(4-chlorophenyl)acetamide | CHClF | Enhanced cytotoxicity | Fluorine instead of chlorine |
This comparison illustrates how variations in structure can significantly impact biological activity and pharmacological potential.
Case Studies and Research Findings
Several case studies have been conducted to evaluate the efficacy of this compound:
- Anti-inflammatory Study : A study assessed the compound's effect on inflammation markers in animal models. Results indicated a significant reduction in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .
- Cytotoxicity Assessment : In vitro studies demonstrated that the compound exhibited cytotoxic effects against various cancer cell lines, indicating its potential role in cancer therapy .
- Antimicrobial Testing : Preliminary tests revealed that this compound showed activity against specific bacterial strains, warranting further investigation into its antimicrobial mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
